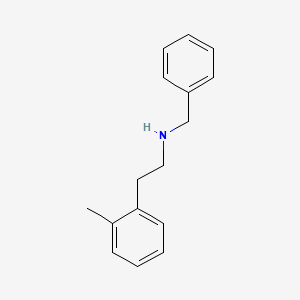

N-Benzyl-2-(2-methylphenyl)-1-ethanamine

説明

N-Benzyl-2-(2-methylphenyl)-1-ethanamine, also known as N-benzyl-2-methylphenethylamine, is an organic compound belonging to the class of amines. It is a white, crystalline solid with a faint odor and is soluble in water. Its molecular formula is C13H17N and its molar mass is 187.27 g/mol. N-Benzyl-2-(2-methylphenyl)-1-ethanamine is a versatile compound that has been used in a variety of scientific research applications, such as synthesis, biochemical and physiological effects, and laboratory experiments.

科学的研究の応用

Analytical Characterization in Drug Testing

Analytical Characterization of Hallucinogenic Derivatives : N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives have been identified in hallucinogenic substances. Extensive analytical methods including gas chromatography, liquid chromatography-mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance have been used to unequivocally identify the active components of these substances. These analytical techniques are crucial for determining the exact masses, chemical formulas, and structural elucidation of these compounds (Zuba & Sekuła, 2013).

Identification and Quantification in Severe Intoxication Cases : High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed and utilized to detect and quantify the presence of N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives in serum and urine in cases of severe intoxication. This method serves as a crucial tool in clinical toxicology to measure these compounds in biological samples (Poklis et al., 2014).

Forensic Analysis and Substance Detection

- Forensic Analysis of NBOMe and Analogues : Gas chromatography-mass spectrometry analysis of derivatized NBOMe compounds, including those similar to N-Benzyl-2-(2-methylphenyl)-1-ethanamine, provides a valuable tool for routine forensic analysis. The derivatization process allows for the determination of molecular masses and observation of characteristic fragmentation patterns, aiding in the identification of new psychoactive substances in crime laboratories (Lum, Brophy, & Hibbert, 2016).

Ligand Design and Supramolecular Interactions

- Design of Heteroscorpionates Ligands : N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives have been used in the successful design and synthesis of new bis(pyrazolyl)ethanamine ligands. These ligands coordinate to metal centers and form complexes that organize into noncovalent networks in solid states, driven by N-H...pi, C-H...pi interactions, and hydrogen bonds. These are crucial for studying supramolecular interactions in chemistry and material sciences (Reger et al., 2006).

Development of Antifungal Agents

- Synthesis of Antifungal Compounds : Chiral benzyl amine derivatives of N-Benzyl-2-(2-methylphenyl)-1-ethanamine have been synthesized and characterized for their in vitro antifungal activity. These derivatives exhibit promising activity against human pathogens such as Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. The activity of these compounds sheds light on potential new antifungal treatments and the importance of chemical structure in therapeutic effectiveness (Thvedt et al., 2013).

特性

IUPAC Name |

N-benzyl-2-(2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-14-7-5-6-10-16(14)11-12-17-13-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVZFDFLJDKUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-(2-methylphenyl)-1-ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)

![3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385239.png)

![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)

![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)

![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)

![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)

![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)

![2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385256.png)